Sodium thiophen-2-ylmethanesulfonate

説明

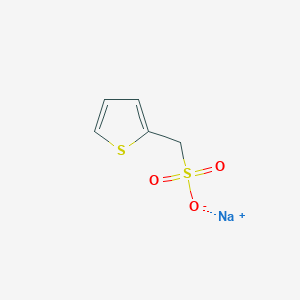

Sodium thiophen-2-ylmethanesulfonate is a chemical compound with the molecular formula C₅H₅NaO₃S₂. It is a white crystalline powder that is soluble in water and is commonly used in organic synthesis. This compound is part of the thiophene family, which is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry .

科学的研究の応用

Conducting Polymers

Sodium thiophen-2-ylmethanesulfonate is relevant in the field of conducting polymers. The sodium salts and acids of poly-3-(2-ethanesulfonate)thiophene and poly-3-(4-butanesulfonate)thiophene are examples of water-soluble conducting polymers. These polymers, where counterions are covalently bound to the backbone, illustrate the concept of self-doping. In such polymers, charge injection into the π-electron system is compensated by ion ejection, leaving behind the oppositely charged counterion (Patil et al., 1987).

Partitioning in Micellar Media

The partitioning of thiophene derivatives, including this compound, in micellar media of anionic surfactants like Sodium dodecyl sulphate (SDS) is another area of interest. The interaction of SDS in solutions containing thiophene derivatives was studied using electrical conductivity and UV–vis spectroscopy, revealing insights into solubilization and partitioning mechanisms (Saeed et al., 2017).

Interaction with Lipid Membranes

Research into the interaction of sulfur-containing monoterpenoids, including this compound, with lipid membranes has been conducted. These studies focus on the synthesis of new thioterpenoids and their influence on hemostasis, along with examining how the distribution of these molecules within cellular lipid membranes can impact anticoagulant properties (Nikitina et al., 2020).

Organic Semiconductors

This compound plays a role in the synthesis of organic semiconductors. Facile thiophene annulation reactions promoted by sodium sulfide hydrate have been described for synthesizing acene(di)thiophenes, which are used as organic semiconductors or building blocks for semiconducting oligomers and polymers (Nakano & Takimiya, 2017).

Corrosion Inhibition

Research has also been conducted on the use of thiophene derivatives, including this compound, as corrosion inhibitors. These compounds are studied for their efficiency in inhibiting corrosion on various metal surfaces, particularly in acidic environments (Daoud et al., 2014).

Catalysis in Organic Chemistry

This compound has applications in catalysis for organic synthesis. For example, Ytterbium(III) trifluoromethanesulfonate has been used to catalyze Friedel–Crafts acylation of substituted thiophenes to produce intermediates for pharmaceuticals and pesticides (Su & Jin, 2003).

Nonlinear Optical Materials

Additionally, the synthesis of conjugated thiophene compounds containing methylsulfonyl and phenylsnlfunyl acceptors, potentially involving this compound, has been explored for their use in nonlinear optical materials due to their efficient second-order optical nonlinearities and high thermal stability (Chou et al., 1996).

作用機序

Sodium thiophen-2-ylmethanesulfonate’s mechanism of action depends on the specific reaction it undergoes. For instance, in SN2 reactions, the sulfur atom acts as a nucleophile, displacing a leaving group (such as a halide or tosylate) from an electrophilic center .

Physical and Chemical Properties Analysis

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of

特性

IUPAC Name |

sodium;thiophen-2-ylmethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3S2.Na/c6-10(7,8)4-5-2-1-3-9-5;/h1-3H,4H2,(H,6,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOALAWGQCOSGDN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NaO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methanone, [4-(2-methoxyphenyl)-1-piperazinyl]-3-piperidinyl-](/img/structure/B1413348.png)